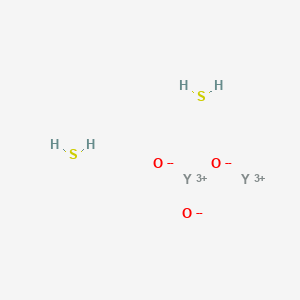
Sulfur yttrium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfur yttrium oxide is a compound that combines yttrium, oxygen, and sulfur. It is known for its unique properties and applications in various fields, including electronics, optics, and materials science. This compound is often used in the production of phosphors, which are materials that emit light when exposed to radiation.
準備方法
Synthetic Routes and Reaction Conditions
Sulfur yttrium oxide can be synthesized through various methods. One common approach involves the reaction of yttrium oxide with sulfur at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent unwanted side reactions. Another method involves the use of yttrium nitrate and sulfur-containing compounds in a sol-gel process, followed by calcination at elevated temperatures .
Industrial Production Methods
In industrial settings, yttrium oxide sulfide is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide with sulfur or sulfur-containing compounds and heating the mixture to temperatures above 1000°C. The reaction is carried out in a furnace with a controlled atmosphere to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Sulfur yttrium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction of yttrium oxide sulfide can be achieved using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of sulfur atoms in yttrium oxide sulfide with other elements or groups.
Major Products Formed
The major products formed from these reactions include yttrium oxide, yttrium metal, and various sulfur-containing compounds. The specific products depend on the reaction conditions and the reagents used .
科学的研究の応用
Sulfur yttrium oxide has a wide range of applications in scientific research. Some of the key areas include:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Industry: this compound is used in the production of phosphors for LED displays and television screens.
作用機序
The mechanism by which yttrium oxide sulfide exerts its effects varies depending on its application. In biological systems, yttrium oxide sulfide nanoparticles can interact with cellular components, leading to changes in cellular functions. For example, they can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . In industrial applications, the compound’s unique electronic and optical properties are exploited to enhance the performance of materials and devices .
類似化合物との比較
Sulfur yttrium oxide can be compared with other yttrium-based compounds, such as yttrium oxide and yttrium sulfide.
Yttrium oxide (Y2O3): Known for its high thermal stability and use in ceramics and phosphors.
Yttrium sulfide (Y2S3): Used in high-temperature applications and as a precursor for other yttrium compounds.
This compound is unique in its combination of properties from both yttrium oxide and yttrium sulfide, making it valuable in applications that require both thermal stability and specific electronic or optical properties .
特性
CAS番号 |
11099-13-1 |
|---|---|
分子式 |
H4O3S2Y2 |
分子量 |
293.98 g/mol |
IUPAC名 |
oxygen(2-);sulfane;yttrium(3+) |
InChI |
InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3 |
InChIキー |
IDBALYOVRPIEAM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
正規SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
Key on ui other cas no. |
11099-13-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















